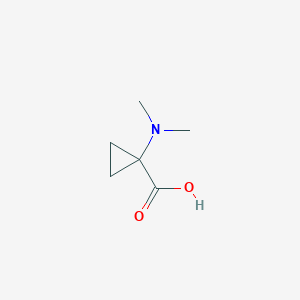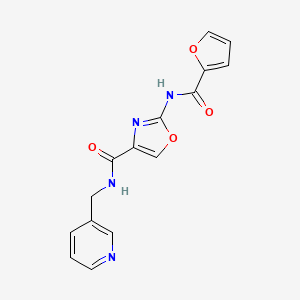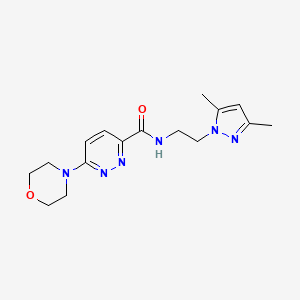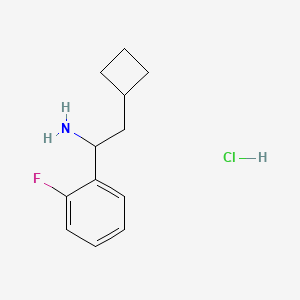
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide, also known as CPSP, is a chemical compound that has been synthesized for potential use in scientific research. CPSP belongs to the class of sulfonamide compounds, which have been studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as carbonic anhydrase, through binding to the active site of the enzyme.
Biochemical and physiological effects:
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which may have implications for the treatment of certain diseases, such as glaucoma and epilepsy. 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has also been shown to have anti-inflammatory and analgesic effects, which may have potential applications in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide in lab experiments is its potential to selectively inhibit certain enzymes, which may allow for more targeted studies of biological processes. However, one limitation of using 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide, including further studies on its mechanism of action and potential applications in the treatment of various diseases. Additionally, there may be potential for the development of new compounds based on the structure of 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide, which may have improved efficacy and safety profiles.
Méthodes De Synthèse
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyaniline, followed by the addition of propionyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has been studied for its potential use in various scientific research applications, including as a tool to study the role of sulfonamide compounds in biological processes. 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase, which are involved in various physiological processes.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-16-10-12-18(13-11-16)28(25,26)15-14-21(24)23-19-8-4-5-9-20(19)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFRNNXFATYFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909504.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2909507.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2909511.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B2909514.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one](/img/structure/B2909515.png)
![(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2909518.png)

![tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2909522.png)
![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
